molecular formula C48H54N2O9 B1193627 ß-NF-ATRA

ß-NF-ATRA

Cat. No.: B1193627
M. Wt: 802.965
InChI Key: MGBFQQQDJPJUNW-DZHZFLTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

β-Naphthoflavone-all-trans retinoic acid (β-NF-ATRA) is a proteolysis-targeting chimera (PROTAC) developed by the Naito group in 2019 . It is a bifunctional molecule comprising β-naphthoflavone (β-NF), a ligand for the aryl hydrocarbon receptor (AhR) E3 ligase complex, conjugated to all-trans retinoic acid (ATRA), which binds cellular retinoic acid-binding proteins (CRABP-I and CRABP-II) . This chimeric compound hijacks the ubiquitin-proteasome system (UPS) to degrade CRABP-I and CRABP-II in an AhR-dependent manner in cells expressing AhR (e.g., MCF-7 and IMR-32) . Notably, β-NF-ATRA also induces CRABP-2 degradation in AhR-negative cells (e.g., SH-SY5Y) through an AhR-independent mechanism, suggesting additional pathways such as hydrophobic tagging (HyT) effects .

Its unique dual mechanism (AhR-dependent and -independent) distinguishes it from conventional PROTACs, making it a versatile tool for studying protein degradation .

Properties

Molecular Formula

C48H54N2O9

Molecular Weight

802.965

IUPAC Name

(2E,4E,6E,8E)-3,7-Dimethyl-9-((E)-2,6,6-trimethyl-3-(((12-oxo-1-(4-(1-oxo-1H-benzo[f]chromen-3-yl)phenyl)-2,5,8-trioxa-11-azatridecan-13-yl)oxy)imino)cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C48H54N2O9/c1-33(9-8-10-34(2)29-46(53)54)13-19-40-35(3)41(21-22-48(40,4)5)50-58-32-45(52)49-23-24-55-25-26-56-27-28-57-31-36-14-16-38(17-15-36)44-30-42(51)47-39-12-7-6-11-37(39)18-20-43(47)59-44/h6-20,29-30H,21-28,31-32H2,1-5H3,(H,49,52)(H,53,54)/b10-8+,19-13+,33-9+,34-29+,50-41+

InChI Key

MGBFQQQDJPJUNW-DZHZFLTJSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCOCC2=CC=C(C3=CC(C4=C(O3)C=CC5=CC=CC=C45)=O)C=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ß-NF-ATRA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares β-NF-ATRA with structurally or functionally related compounds:

Compound E3 Ligase Target Protein Mechanism Key Findings Reference
β-NF-ATRA AhR CRABP-I/II AhR-dependent UPS + HyT (CRABP-2) Degrades CRABP-2 in AhR-negative cells; DC50 not explicitly reported but shows dose-dependent efficacy.
ITE-ATRA AhR CRABP-I/II AhR-dependent UPS Uses alternative AhR ligand ITE; similar degradation profile but lacks AhR-independent effects.
NJH-1-106 FEM1B BRD4 Covalent FEM1B recruitment DC50 = 250 nM for BRD4; leverages covalent binding to FEM1B.
BT1 RNF114 BCR-ABL Covalent RNF114 recruitment Targets BCR-ABL specifically; derived from nimbolide, a natural product.
β-NF-JQ1 AhR BRD proteins AhR-dependent UPS Induces AhR-BRD interaction; demonstrates anticancer activity in BRD4-driven cancers.
ML 2-14 RNF114 BRD4 Covalent RNF114 recruitment DC50 = 14–36 nM for BRD4; synthetic ligand EN219 mimics nimbolide’s function.

Key Comparative Insights:

E3 Ligase Specificity: β-NF-ATRA and ITE-ATRA recruit AhR, while NJH-1-106 and ML 2-14 use FEM1B and RNF114, respectively. AhR-based degraders exploit endogenous ligand-binding domains, whereas covalent ligands (e.g., EN106, nimbolide) enable irreversible E3 ligase engagement .

Degradation Mechanisms :

  • β-NF-ATRA uniquely combines AhR-dependent UPS activity with HyT-mediated CRABP-2 degradation in AhR-negative cells . In contrast, ITE-ATRA and β-NF-JQ1 strictly require AhR expression .

β-NF-ATRA’s efficacy in AhR-negative cells broadens its applicability beyond traditional PROTAC mechanisms .

Therapeutic Potential: β-NF-ATRA and β-NF-JQ1 show promise in cancers driven by CRABPs or BRD proteins, respectively . BT1’s specificity for BCR-ABL highlights the importance of E3 ligase choice in targeting oncogenic fusion proteins .

Research Findings and Mechanistic Details

β-NF-ATRA vs. ITE-ATRA:

  • Both compounds degrade CRABPs via AhR in MCF-7 and IMR-32 cells. However, β-NF-ATRA’s degradation of CRABP-2 in SH-SY5Y cells (AhR-negative) suggests an HyT effect, where hydrophobic moieties promote protein aggregation and proteasomal clearance .
  • MLN4924 (NEDD8-activating enzyme inhibitor) blocks CRABP-1 degradation by β-NF-ATRA but only partially inhibits CRABP-2 degradation, confirming dual mechanisms .

β-NF-ATRA vs. Covalent PROTACs:

  • EN106- and nimbolide-based PROTACs (e.g., NJH-1-106, BT1) rely on covalent E3 ligase binding, enhancing target engagement but risking off-target effects . β-NF-ATRA’s non-covalent AhR recruitment may offer better reversibility and safety .

β-NF-JQ1 and BRD Protein Degradation:

  • β-NF-JQ1, a β-NF conjugate with BET inhibitor JQ1, degrades BRD4 via AhR, demonstrating modularity in PROTAC design . Its efficacy parallels β-NF-ATRA but focuses on epigenetic regulators rather than retinoid metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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